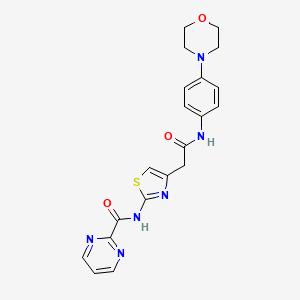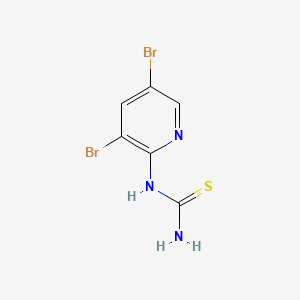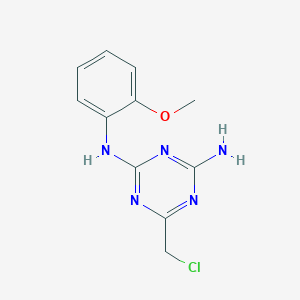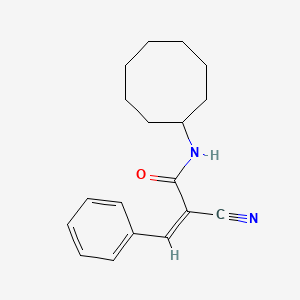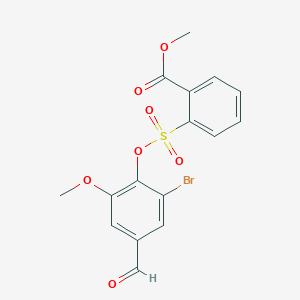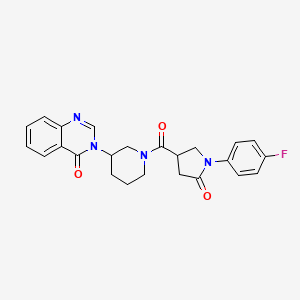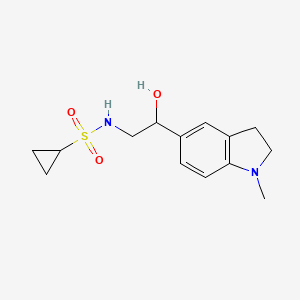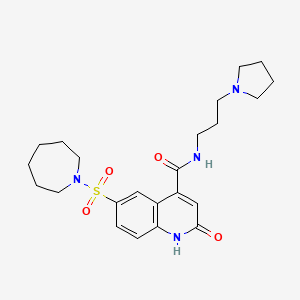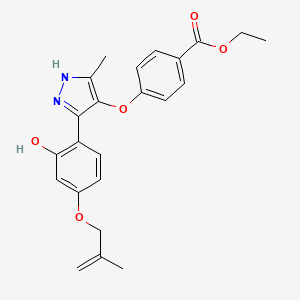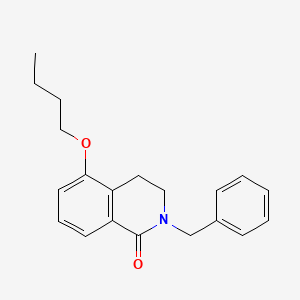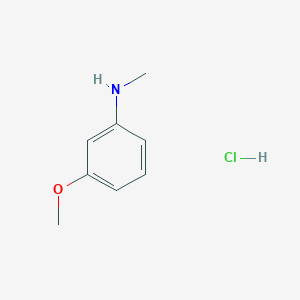![molecular formula C26H26N4O4S B2713697 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-18-0](/img/structure/B2713697.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a phenyl ring, a sulfamoyl group, and a tetrahydrofuran ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and phenyl rings are aromatic and planar, while the tetrahydrofuran ring is non-aromatic and can adopt a variety of conformations. The sulfamoyl group is polar and may participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole ring is relatively stable but can undergo electrophilic substitution. The sulfamoyl group could potentially be hydrolyzed, and the tetrahydrofuran ring could be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar sulfamoyl group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which include compounds related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, have shown potential in cardiac electrophysiological applications. These compounds were found to exhibit potency in in vitro Purkinje fiber assays, comparable to that of other selective class III agents. This suggests their potential utility in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).
Antipsychotic Potential
Compounds structurally related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, specifically 2-phenyl-4-(aminomethyl)imidazoles, have been investigated for their potential as antipsychotic agents. These compounds, designed as analogs of dopamine D2 selective benzamide antipsychotics, showed promise in dopamine D2 receptor binding studies (Thurkauf et al., 1995).
Antihypertensive Effects
Research into N-(biphenylylmethyl)imidazoles, related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, has shown significant potential in developing nonpeptide angiotensin II receptor antagonists with potent antihypertensive effects. This class of compounds, effective upon oral administration, represents a significant advancement in hypertension treatment (Carini et al., 1991).
Antiviral Properties
Structurally similar compounds to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide have been explored for their antiviral properties. A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, related in structure, were synthesized and showed promise as inhibitors of human rhinovirus, indicating potential applications in treating viral infections (Hamdouchi et al., 1999).
Green Chemistry Applications
In the field of green chemistry, 1,2,4,5-tetrasubstituted imidazoles, related to the compound , have been synthesized using a Brønsted acidic ionic liquid as a catalyst. This method emphasizes environmentally friendly, solvent-free conditions, contributing to sustainable chemical synthesis practices (Davoodnia et al., 2010).
将来の方向性
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-30(17-19-7-6-16-34-19)35(32,33)20-14-12-18(13-15-20)26(31)29-22-9-3-2-8-21(22)25-27-23-10-4-5-11-24(23)28-25/h2-5,8-15,19H,6-7,16-17H2,1H3,(H,27,28)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQNKJOUJTPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

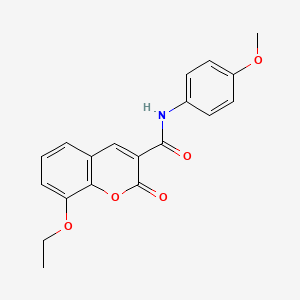
![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
